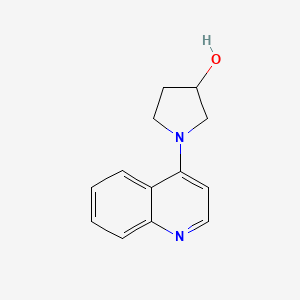
1-(Chinolin-4-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that combines a quinoline moiety with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules. The presence of both quinoline and pyrrolidine structures in a single molecule allows for diverse chemical reactivity and biological interactions.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The compound “1-(Quinolin-4-yl)pyrrolidin-3-ol” contains a quinoline ring and a pyrrolidine ring. Quinoline derivatives are known to interact with various biological targets such as DNA gyrase . Pyrrolidine derivatives have been reported to show selectivity towards certain targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline derivatives often work by intercalating into DNA and disrupting its function . Pyrrolidine derivatives can have various modes of action depending on their structure and the target .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is known to modify physicochemical parameters and improve adme/tox results for drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the quinoline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between azaarenes and α,β-unsaturated aldehydes can be catalyzed by amines and N-heterocyclic carbene (NHC) catalysts . This method allows for the formation of the pyrrolidine ring with subsequent functionalization to introduce the quinoline group.
Industrial Production Methods: Industrial production of 1-(Quinolin-4-yl)pyrrolidin-3-ol may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can also be employed to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Quinolin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinoline or pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can be carried out on the quinoline ring using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: PIDA in the presence of a base like 4-dimethylaminopyridine (DMAP) in toluene.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides or organometallic reagents under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
1-(Quinolin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may lack the quinoline moiety, resulting in different biological activities and chemical reactivity.
Quinoline derivatives: These compounds contain the quinoline moiety but may lack the pyrrolidine ring, leading to variations in their pharmacological profiles.
Indole derivatives: Indole compounds have a similar aromatic structure to quinoline but differ in their nitrogen placement, affecting their biological interactions and applications.
The uniqueness of 1-(Quinolin-4-yl)pyrrolidin-3-ol lies in its combination of the quinoline and pyrrolidine structures, which provides a distinct set of chemical and biological properties that are not found in compounds containing only one of these moieties.
Eigenschaften
IUPAC Name |
1-quinolin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-6-8-15(9-10)13-5-7-14-12-4-2-1-3-11(12)13/h1-5,7,10,16H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEPABSAFUCYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














